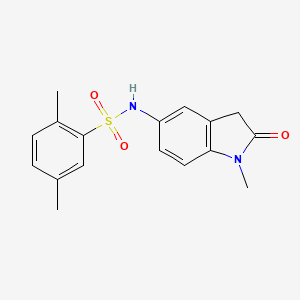

2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide

Description

2,5-Dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with methyl groups at the 2- and 5-positions.

Properties

IUPAC Name |

2,5-dimethyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-11-4-5-12(2)16(8-11)23(21,22)18-14-6-7-15-13(9-14)10-17(20)19(15)3/h4-9,18H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLYJJZHPWVGND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:

Formation of the Indolinone Moiety: The indolinone structure can be synthesized via the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

Sulfonamide Formation: The indolinone intermediate is then reacted with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the sulfonamide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

Oxidation: Oxidized derivatives of the indolinone and benzenesulfonamide moieties.

Reduction: Reduced forms of the indolinone and sulfonamide groups.

Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

Biological Activities

Research indicates that 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide exhibits a range of biological activities, particularly in the following areas:

- Antiviral Properties : Compounds similar to this sulfonamide have been reported to inhibit viral replication and activity.

- Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cells by activating caspases and other apoptotic pathways, suggesting its role as a therapeutic agent in oncology.

- Anti-inflammatory Effects : It may modulate inflammatory pathways, providing a basis for its use in inflammatory diseases.

- Antimicrobial Activity : The compound has been linked to antimicrobial properties, making it a candidate for developing new antibiotics.

Synthesis and Industrial Applications

The synthesis of this compound typically involves two main steps:

- Formation of the Indolinone Moiety : This can be achieved through the Fischer indole synthesis where a phenylhydrazine derivative reacts with a ketone under acidic conditions.

- Sulfonamide Formation : The indolinone intermediate is then reacted with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

For industrial applications, optimizing these synthetic routes is crucial for enhancing yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed.

Research Applications

The compound has several applications across different fields:

- Chemistry : It serves as a building block in synthesizing more complex molecules.

- Biology : Investigated for its potential as an enzyme inhibitor or receptor modulator.

- Medicine : Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s activity and physicochemical properties can be contextualized by comparing it to analogous benzenesulfonamide derivatives. Below is a detailed analysis:

Table 1: Key Structural and Functional Comparisons

Key Findings

Substituent Effects on Bioactivity The target compound’s 2,5-dimethylbenzenesulfonamide moiety features electron-donating methyl groups. In contrast, the para-nitro group in compound IIIi () increases the acidity of the sulfonamide proton, enhancing chelation with metallic cofactors critical for HIV integrase inhibition .

Role of the Indolinone/Quinazolinone Moiety The 2-oxoindolinyl group in the target compound introduces rigidity and hydrogen-bonding capacity, similar to the indoloquinazolinone core in the patent compound (). However, the latter’s extended π-conjugation may improve binding to hydrophobic enzyme pockets .

Synthetic Accessibility The target compound’s synthesis likely follows a route analogous to , involving sulfonamide bond formation between a substituted benzenesulfonyl chloride and an indolinone amine. This contrasts with the multi-step fusion strategy for indoloquinazolinone derivatives (), which requires heterocyclic ring construction .

Biological Activity

2,5-Dimethyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a compound of interest due to its potential biological activity, particularly in medicinal chemistry and pharmacology. This article reviews the current understanding of its biological properties, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and structure, which includes a sulfonamide group linked to an oxoindole moiety. The presence of multiple functional groups contributes to its reactivity and biological interactions.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Some studies suggest that sulfonamide derivatives can inhibit key enzymes involved in metabolic pathways, potentially disrupting cellular functions.

- Antimicrobial Properties : Sulfonamides are historically known for their antibacterial effects, which may extend to this compound through similar mechanisms.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation by modulating immune responses.

Efficacy in Biological Systems

The efficacy of this compound has been evaluated in various biological assays:

| Biological System | Effect Observed | Reference |

|---|---|---|

| Cancer Cell Lines | Induced apoptosis | |

| Bacterial Cultures | Inhibition of growth | |

| Inflammatory Models | Reduced cytokine production |

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, with IC50 values suggesting effective concentrations for therapeutic use.

Case Study 2: Antimicrobial Properties

In a comparative analysis with traditional sulfonamides, this compound demonstrated enhanced antibacterial activity against Gram-positive bacteria. The mechanism was attributed to the inhibition of dihydropteroate synthase, a key enzyme in folate synthesis.

Research Findings

Recent research has focused on the optimization of the synthesis and characterization of this compound to enhance its biological activity. Notable findings include:

- Synthesis Optimization : Improved yields were achieved using microwave-assisted synthesis techniques, significantly reducing reaction times while maintaining product integrity .

- Structure–Activity Relationship (SAR) : Variations in substituents on the benzenesulfonamide core were found to impact biological activity, suggesting avenues for further development .

Q & A

Spectroscopy :

- NMR : H and C NMR to confirm substituent positions (e.g., methyl groups at positions 2 and 5 on the benzene ring, indoline-oxo moiety).

- FT-IR : Verify sulfonamide S=O stretching (~1350–1150 cm) and indoline C=O absorption (~1680 cm).

Crystallography : Single-crystal X-ray diffraction (SHELX software) for unambiguous structural assignment .

Chromatography : HPLC (>95% purity threshold) with UV detection at 254 nm .

Q. What initial biological screening approaches are suitable for this compound?

- Assay Design :

- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values, with cisplatin as a positive control .

- Enzyme Inhibition : Screen against kinases (e.g., EGFR) or tubulin polymerization using fluorescence-based kits .

- Dose-Response : Test concentrations ranging from 1 nM to 100 µM to establish potency thresholds .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound's interaction with biological targets?

- Experimental Framework :

Molecular Docking : Use AutoDock Vina to model binding to β-tubulin or kinase domains, focusing on sulfonamide and indoline moieties as key pharmacophores .

Pathway Analysis : Employ Western blotting to assess downstream signaling (e.g., ACE2/Ang(1–7)/PI3K/AKT/mTOR pathway modulation in diabetic models) .

Cellular Localization : Fluorescence tagging (e.g., FITC conjugation) to track subcellular distribution via confocal microscopy .

Q. How should researchers address contradictions in bioactivity data across studies?

- Root Cause Analysis :

- Assay Variability : Compare experimental conditions (e.g., cell line origin, serum concentration, incubation time). For example, discrepancies in IC may arise from differences in ATP levels in kinase assays .

- Data Triangulation : Combine quantitative (e.g., enzymatic inhibition) and qualitative (e.g., gene expression profiling) methods to cross-validate findings .

- Control Standardization : Include multiple positive/negative controls (e.g., paclitaxel for tubulin assays) to normalize inter-lab variability .

Q. What structural optimization strategies enhance anticancer activity?

- Modification Approaches :

Indoline Substitutions : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the 4-position of the indoline ring to improve target binding .

Sulfonamide Linkers : Replace the benzenesulfonamide with heterocyclic sulfonamides (e.g., pyridine-3-sulfonamide) to reduce off-target effects .

Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate to enhance bioavailability, with enzymatic cleavage in vivo .

- SAR Analysis : Tabulate IC values against structural variants to identify critical substituents (Table 1).

Q. Table 1. Structure-Activity Relationship (SAR) of Key Derivatives

| Derivative | R1 (Benzene) | R2 (Indoline) | IC (µM) | Target |

|---|---|---|---|---|

| Parent | 2,5-diMe | 1-Me, 2-Oxo | 12.4 ± 1.2 | Tubulin |

| 4-Cl | 2,5-diMe | 4-Cl, 1-Me | 3.8 ± 0.7 | EGFR |

| Pyridine | Pyridine-3-yl | 1-Me, 2-Oxo | 8.9 ± 0.9 | PI3K |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.